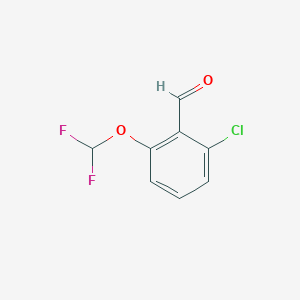
2-Chloro-6-(difluoromethoxy)benzaldehyde
Vue d'ensemble
Description
2-Chloro-6-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(difluoromethoxy)benzaldehyde is 1S/C8H5ClF2O2/c9-6-2-1-3-7 (5 (6)4-12)13-8 (10)11/h1-4,8H . The molecular weight is 206.58 .Physical And Chemical Properties Analysis
2-Chloro-6-(difluoromethoxy)benzaldehyde is a powder at room temperature . It has a molecular weight of 206.58 .Applications De Recherche Scientifique
Environmental Impact of Fluorinated Compounds
Fluorinated Alternatives to PFASs : Research on per- and polyfluoroalkyl substances (PFASs) and their fluorinated alternatives reveals concerns over persistence, bioaccumulation, and toxicity. Novel fluorinated alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) have been identified as dominant global pollutants. Studies indicate these alternatives may exhibit comparable or greater toxicity than legacy PFASs, necessitating further toxicological evaluations to determine their safety for long-term use (Yu Wang et al., 2019).
Applications in Polymer Science
Polymerization of Aldehydes : The polymerization of substituted aldehydes, including haloaldehydes, has been systematically studied. Research discusses the preparation, purification, and characterization of monomers and polymers derived from such processes, highlighting potential practical applications based on the polymers' properties (P. Kubisa et al., 1980).
Environmental Remediation
Use of Redox Mediators : An enzymatic approach involving redox mediators has shown promise in the degradation of recalcitrant organic pollutants in wastewater. This method enhances the efficiency of pollutant degradation, offering a potential avenue for remediation of a wide spectrum of aromatic compounds present in industrial effluents (Maroof Husain & Q. Husain, 2007).
Analytical and Environmental Chemistry
Analysis of Fluoroalkylether Substances : Advances in high-resolution mass spectrometry have enabled the identification and analysis of emerging fluoroalkylether compounds in environmental and biomonitoring samples. This critical review provides an inventory of these compounds, discusses their environmental occurrence, fate, effects, and highlights the challenges and research avenues in understanding their impact (G. Munoz et al., 2019).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMXMSOVURIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



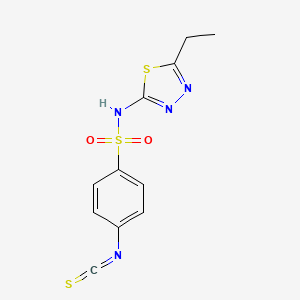

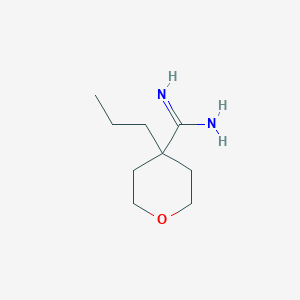
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
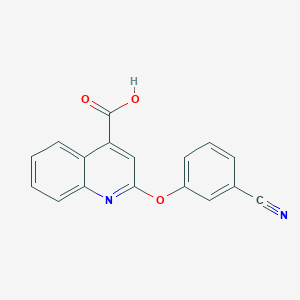
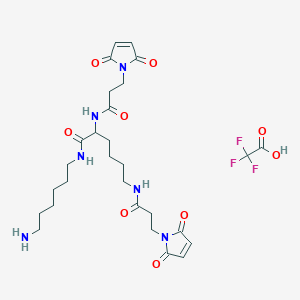

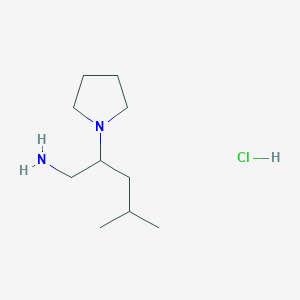
![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
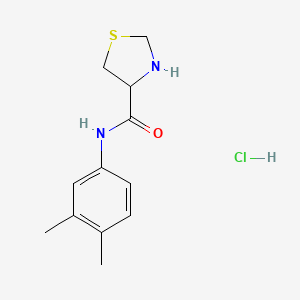
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)